molecular formula C24H28N4O2 B11985435 Ethyl 3-[1-(azepan-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate

Ethyl 3-[1-(azepan-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate

Cat. No.: B11985435
M. Wt: 404.5 g/mol
InChI Key: JQZCKOFBTYDPHC-UHFFFAOYSA-N
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Description

ET 3-(1-(1-AZEPANYL)-4-CYANO-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOL-2-YL)PROPANOATE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ET 3-(1-(1-AZEPANYL)-4-CYANO-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOL-2-YL)PROPANOATE involves multiple steps, starting with the preparation of the benzimidazole core. The reaction typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

ET 3-(1-(1-AZEPANYL)-4-CYANO-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOL-2-YL)PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

ET 3-(1-(1-AZEPANYL)-4-CYANO-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOL-2-YL)PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ET 3-(1-(1-AZEPANYL)-4-CYANO-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOL-2-YL)PROPANOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Mebendazole: A benzimidazole derivative used as an anthelmintic.

    Albendazole: Another anthelmintic benzimidazole derivative.

    Thiabendazole: Used as an antifungal and anthelmintic agent.

Uniqueness

ET 3-(1-(1-AZEPANYL)-4-CYANO-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOL-2-YL)PROPANOATE is unique due to its complex structure, which includes an azepanyl group and a cyano group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 3-[1-(azepan-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate

InChI

InChI=1S/C24H28N4O2/c1-3-30-22(29)13-12-18-17(2)19(16-25)23-26-20-10-6-7-11-21(20)28(23)24(18)27-14-8-4-5-9-15-27/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3

InChI Key

JQZCKOFBTYDPHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCCCCC4

Origin of Product

United States

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